molecular formula C6H9IN2O B2975362 (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol CAS No. 1356998-41-8

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Cat. No. B2975362
CAS RN: 1356998-41-8
M. Wt: 252.055
InChI Key: FBUYLCVUXNTMHH-UHFFFAOYSA-N
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Description

“(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the IUPAC name (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol . It is a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of “(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The compound has a molecular weight of 252.05 .


Molecular Structure Analysis

The molecular structure of “(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” is represented by the linear formula C6H9IN2O . It is a white to yellow solid .


Chemical Reactions Analysis

“(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

“(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” is a white to yellow solid .

Scientific Research Applications

Building Block in Organic Synthesis

“(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” is used as a building block in organic synthesis . It is a part of the heterocyclic building blocks and is used in the synthesis of various organic compounds .

Synthesis of Heterobiaryls

This compound has been used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structures in medicinal chemistry and materials science.

Iodination Reactions

“(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This showcases its potential in iodination reactions.

Synthesis of Novel Heterocyclic Compounds

The incorporation of similar compounds into heterocyclic compounds has been explored for its antioxidant and antimicrobial potential. This suggests that “(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” could also be used in the synthesis of novel heterocyclic compounds with potential biological activities.

Precursor in Sonogashira-type Couplings

This compound has been considered as a possible precursor in Sonogashira-type couplings . Sonogashira coupling is a cross-coupling reaction used in organic synthesis to create carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthesis of Pyrazole Derivatives

“(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” can be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.

properties

IUPAC Name

(4-iodo-2,5-dimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUYLCVUXNTMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

CAS RN

1356998-41-8
Record name (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium borohydride (45 mg) was added to a methanol (10 mL) solution of 4-iodo-1,3-dimethyl-1H-pyrazol-5-carbaldehyde (200 mg) at a room temperature, and the obtained solution was then stirred for 3 hour. Thereafter, a saturated ammonium chloride aqueous solution was added to the reaction solution, and the obtained mixture was then extracted with ethyl acetate. The organic layer was washed with water, and was then dried over anhydrous sodium sulfate, followed by vacuum concentration, so as to obtain the title compound (75 mg) in the form of a light yellow solid.
Quantity
45 mg
Type
reactant
Reaction Step One
Name
4-iodo-1,3-dimethyl-1H-pyrazol-5-carbaldehyde
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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